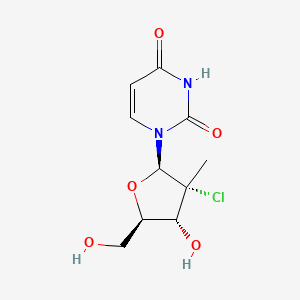
1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It also includes a pyrimidine dione ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature .Scientific Research Applications
I have conducted a search for the scientific research applications of Chloro Sofosbuvir Desphosphate, also known as “Chloro Sofosbuvir Desphosphate”. Below is an overview based on the available information:
Antiviral Research
Chloro Sofosbuvir Desphosphate is primarily known for its role in antiviral therapy, particularly against Hepatitis C Virus (HCV). It has been encapsulated in nanoparticles to increase stability and bioavailability for Direct-Acting Antiviral (DAA) treatment .
Oncology
Studies have explored the use of sofosbuvir-encapsulated nanoparticles against hepatocellular carcinoma cell lines, indicating potential applications in cancer research .
Pharmaceutical Synthesis
The compound presents synthetic challenges that are of interest in pharmaceutical chemistry, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation .
Prodrug Development
As a liver-targeted nucleotide analog prodrug, Chloro Sofosbuvir Desphosphate’s discovery and development have implications for the design and synthesis of other prodrugs with similar targeting mechanisms .
Mechanism of Action
Target of Action
Chloro Sofosbuvir Desphosphate, also known as Sofosbuvir, primarily targets the Hepatitis C Virus (HCV) NS5B protein , a non-structural protein that acts as an RNA-dependent RNA polymerase . This protein is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). This active form incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate, thereby inhibiting the polymerase .
Biochemical Pathways
The active form of Sofosbuvir, GS-461203, interferes with the enzymatic activity of the HCV NS5B protein, disrupting the viral replication process . This disruption affects the HCV life cycle, leading to a decrease in viral load and ultimately the eradication of the virus.
Pharmacokinetics
Sofosbuvir exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is rapidly absorbed and eliminated from plasma. The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .
Result of Action
The use of Sofosbuvir leads to a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality . It is part of the first-line therapy for all six genotypes of Hepatitis C .
Action Environment
The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance its effectiveness. Potent inducers of intestinal p-glycoprotein may lower its exposure .
Future Directions
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLNMMPJJDPQDE-VPCXQMTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


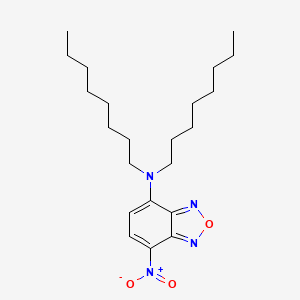
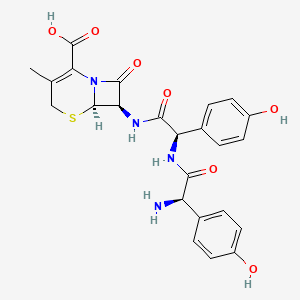
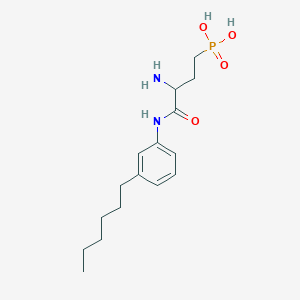
![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)
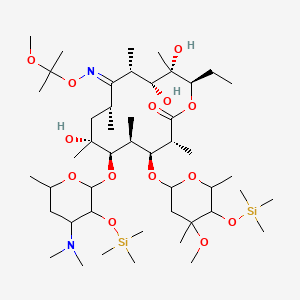
![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)

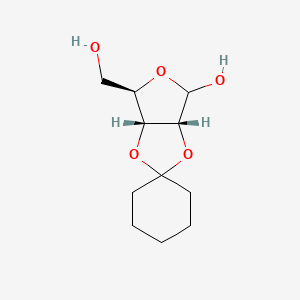
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)